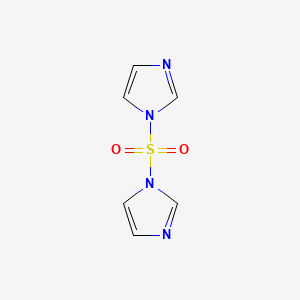

1,1'-Sulfonyldiimidazole

Descripción

Propiedades

IUPAC Name |

1-imidazol-1-ylsulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKNPIVTWNMMMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)S(=O)(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222152 | |

| Record name | 1,1'-Sulphonylbis-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7189-69-7 | |

| Record name | 1,1′-Sulfonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7189-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Sulphonylbis-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007189697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Sulphonylbis-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphonylbis-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1'-Sulfonyldiimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 7189-69-7

This technical guide provides an in-depth overview of 1,1'-Sulfonyldiimidazole (SDI), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines its applications in forming sulfonamides and in coupling reactions, and presents essential safety and handling information.

Core Properties

This compound is a white to light cream crystalline solid.[1][2] It is a key reagent in organic chemistry, primarily utilized for the activation of alcohols and amines and in the synthesis of sulfonamides and sulfonate esters.[3] Its reactivity stems from the sulfonyl group attached to two imidazole (B134444) rings, which act as good leaving groups.[3]

Physicochemical Data

| Property | Value | Source |

| CAS Number | 7189-69-7 | [4] |

| Molecular Formula | C₆H₆N₄O₂S | [4] |

| Molecular Weight | 198.20 g/mol | [4] |

| Melting Point | 135-137 °C | [5] |

| Boiling Point | 471.0 ± 28.0 °C (Predicted) | [2] |

| Density | 1.60 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | Light cream crystalline powder | [2] |

| Solubility | Soluble in Methanol.[2] Insoluble in many common organic solvents. | [6] |

| pKa | 0.11 ± 0.10 (Predicted) | [2] |

Structural Information

| Identifier | Value | Source |

| SMILES | O=S(=O)(n1ccnc1)n2ccnc2 | [5] |

| InChI | InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H | [5] |

| InChIKey | ZLKNPIVTWNMMMH-UHFFFAOYSA-N | [5] |

Synthesis of this compound

This compound is typically synthesized from the reaction of imidazole with sulfuryl chloride.[7]

Experimental Protocol

Materials:

-

Imidazole

-

Sulfuryl chloride

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Isopropanol (B130326)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under a nitrogen atmosphere, a solution of imidazole (4.75 equivalents) in anhydrous dichloromethane is prepared in a flask and cooled to 0 °C.

-

A solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled imidazole solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.

-

The resulting suspension is filtered to remove imidazole hydrochloride.

-

The filtrate is concentrated under reduced pressure to yield a solid.

-

The crude solid is recrystallized from refluxing isopropanol to afford pure this compound as a colorless crystalline solid.[7]

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent for the activation of carboxylic acids, facilitating the formation of amide bonds, which is a cornerstone of peptide synthesis and drug development.[3][8] It is also utilized in Suzuki coupling reactions, a powerful method for forging carbon-carbon bonds.[1]

Amide Bond Formation

SDI activates carboxylic acids to form an acyl-imidazolide intermediate, which is highly reactive towards amines, leading to the formation of an amide bond.

Experimental Protocol for Amide Bond Formation (General)

Materials:

-

Carboxylic acid

-

Amine

-

This compound (SDI)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

-

Nitrogen gas

Procedure:

-

In a flask under a nitrogen atmosphere, dissolve the carboxylic acid in the anhydrous solvent.

-

Add one equivalent of this compound to the solution and stir at room temperature. The formation of the activated intermediate can be monitored by TLC or LC-MS.

-

Once the activation is complete, add the amine (1-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Upon completion, the reaction is worked up by washing with aqueous solutions to remove the imidazole byproduct and any unreacted starting materials.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 7189-69-7 [chemicalbook.com]

- 3. This compound | 7189-69-7 | Benchchem [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. 1,1 -Sulfonyldiimidazole 98 7189-69-7 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 1,1'-Sulfonyldiimidazole from Imidazole and Sulfuryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1'-Sulfonyldiimidazole (SDI), a versatile reagent in organic synthesis, from the reaction of imidazole (B134444) and sulfuryl chloride. This document details the experimental protocol, presents key quantitative data in a structured format, and illustrates the reaction pathway.

Introduction

This compound (SDI), also known as N,N'-Sulfonyldiimidazole, is a valuable reagent in organic chemistry, often utilized as a coupling agent and for the activation of carboxylic acids.[1] Its synthesis from readily available starting materials, imidazole and sulfuryl chloride, makes it an accessible tool for a wide range of chemical transformations. This guide focuses on a well-established and high-yielding synthetic route.

Reaction and Mechanism

The synthesis of SDI proceeds via the reaction of imidazole with sulfuryl chloride. In this reaction, the nucleophilic nitrogen of the imidazole ring attacks the electrophilic sulfur atom of sulfuryl chloride. The reaction typically employs an excess of imidazole, which not only acts as the nucleophile but also serves as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

Reaction Scheme:

2 C₃H₄N₂ + SO₂Cl₂ → C₆H₆N₄O₂S + 2 HCl

The hydrochloric acid generated reacts with the excess imidazole to form imidazolium (B1220033) chloride.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with a representative synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Imidazole | 79.00 g (1.17 mol, 4.75 eq) | [2] |

| Sulfuryl Chloride | 20.0 mL (0.25 mol, 1.0 eq) | [2] |

| Solvent | ||

| Anhydrous Dichloromethane (B109758) | 633 mL (for imidazole) + 119 mL (for sulfuryl chloride) | [2] |

| Reaction Conditions | ||

| Temperature | 0°C to room temperature | [2] |

| Reaction Time | 16 hours | [2] |

| Atmosphere | Inert (N₂) | [2] |

| Product Yield and Purity | ||

| Yield of N,N'-Sulfonyldiimidazole | 44.97 g (92%) | [2] |

| Appearance | Colorless crystalline solid | [2] |

| Characterization Data | ||

| ¹H NMR (600 MHz, DMSO-d₆) | δ 8.51 (s, 1H), 7.92 (t, J = 1.5 Hz, 1H), 7.26 - 7.24 (m, 1H) | [2] |

| ¹³C NMR (151 MHz, DMSO-d₆) | δ 138.14, 132.38, 118.93 | [2] |

| Melting Point | 135-137 °C | [3][4] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

Imidazole

-

Sulfuryl chloride

-

Anhydrous dichloromethane

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

-

Magnetic stirrer

-

Cooling bath (ice-water)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of Imidazole Solution: In a suitable round-bottom flask, dissolve 79.00 g (1.17 mol) of imidazole in 633 mL of anhydrous dichloromethane under a nitrogen atmosphere.[2]

-

Preparation of Sulfuryl Chloride Solution: In a separate dropping funnel, prepare a solution of 20.0 mL (0.25 mol) of sulfuryl chloride in 119 mL of anhydrous dichloromethane.[2]

-

Reaction Setup: Cool the imidazole solution to 0°C using an ice-water bath.

-

Addition of Sulfuryl Chloride: Add the sulfuryl chloride solution dropwise to the cooled and stirred imidazole solution via the dropping funnel over a period of time, maintaining the temperature at 0°C.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 16 hours.[2]

-

Work-up: Upon completion, a precipitate of imidazolium chloride will have formed. Filter the reaction mixture to remove the solid.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield an off-white solid.[2]

-

Purification: Recrystallize the crude solid from 80 mL of refluxing isopropanol to obtain N,N'-sulfonyldiimidazole as a colorless crystalline solid.[2]

-

Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques (e.g., NMR, melting point).

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the synthetic pathway for the formation of this compound from imidazole and sulfuryl chloride.

Caption: Synthesis of this compound.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental procedure for the synthesis of SDI.

Caption: Experimental workflow for SDI synthesis.

Safety Considerations

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with sulfuryl chloride.

This guide provides a detailed and practical framework for the synthesis of this compound. For further applications and in-depth mechanistic studies, consulting the primary literature is recommended.

References

A Technical Guide to the Spectroscopic Properties of 1,1'-Sulfonyldiimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1'-Sulfonyldiimidazole (SDI), a versatile reagent in organic synthesis. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Table 1: ¹H NMR Spectroscopic Data (600 MHz, DMSO-d6) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.51 | s | - | H-2 |

| 7.92 | t | 1.5 | H-5 |

| 7.25 | m | - | H-4 |

| 3.33 | s | - | Residual H₂O in DMSO-d6 |

Table 2: ¹³C NMR Spectroscopic Data (151 MHz, DMSO-d6) [1]

| Chemical Shift (δ) ppm | Assignment |

| 138.14 | C-2 |

| 132.38 | C-5 |

| 118.93 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1370-1330 | Asymmetric Stretching | SO₂ |

| 1180-1160 | Symmetric Stretching | SO₂ |

| 900-700 | S-N Stretching | Sulfonamide |

| 3150-3050 | C-H Stretching | Imidazole (B134444) Ring |

| 1550-1450 | C=C and C=N Stretching | Imidazole Ring |

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound[1]

This compound is synthesized from the reaction of imidazole with sulfuryl chloride.

Materials:

-

Imidazole

-

Sulfuryl chloride

-

Anhydrous dichloromethane (B109758)

Procedure:

-

A solution of imidazole (79.00 g, 1.17 mol, 4.75 eq) in 633 mL of anhydrous dichloromethane is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

-

A solution of sulfuryl chloride (20.0 mL, 0.25 mol, 1.0 eq) in 119 mL of anhydrous dichloromethane is added via cannulae transfer to the imidazole solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for 16 hours.

-

The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure to yield a crude off-white solid.

-

The crude product is recrystallized from 80 mL of refluxing isopropanol to afford this compound as a colorless crystalline solid.

NMR Spectroscopy Protocol

Instrumentation:

-

600 MHz NMR Spectrometer

Sample Preparation:

-

A small amount of the synthesized this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded at room temperature.

Infrared (IR) Spectroscopy Protocol (General Method for Solids)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (Thin Solid Film Method): [2]

-

A small amount of solid this compound is dissolved in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) to create a concentrated solution.[2]

-

A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]

Data Acquisition:

-

A background spectrum of the clean, empty sample compartment is acquired.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Visualized Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Crystal Packing of 1,1'-Sulfonyldiimidazole

Introduction

1,1'-Sulfonyldiimidazole, with the chemical formula C₆H₆N₄O₂S, is a versatile reagent in organic synthesis, primarily utilized as a sulfonylating agent and for the activation of carboxylic acids. Its reactivity stems from the two imidazole (B134444) rings attached to a central sulfonyl group, making the sulfur atom highly susceptible to nucleophilic attack. Understanding the precise molecular geometry and the intermolecular interactions in the solid state is crucial for comprehending its reactivity, stability, and handling. This guide provides a detailed analysis of the molecular structure and crystal packing of this compound, based on single-crystal X-ray diffraction data. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure

The molecule of this compound possesses a pseudo-twofold rotation axis of symmetry passing through the sulfur atom of the sulfonyl group[1]. The central sulfur atom is tetrahedrally coordinated to two oxygen atoms and two nitrogen atoms from the imidazole rings. The imidazole rings are planar, and their orientation relative to the sulfonyl group defines the overall conformation of the molecule.

Below is a diagram illustrating the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Quantitative Molecular Geometry

The precise bond lengths, bond angles, and torsion angles determined from single-crystal X-ray diffraction are summarized in the following tables. These values provide a quantitative description of the molecular geometry.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| S1 | O1 | 1.425 (2) |

| S1 | O2 | 1.426 (2) |

| S1 | N1 | 1.685 (2) |

| S1 | N3 | 1.687 (2) |

| N1 | C1 | 1.378 (3) |

| N1 | C3 | 1.380 (3) |

| N2 | C1 | 1.315 (3) |

| N2 | C2 | 1.375 (3) |

| C2 | C3 | 1.345 (4) |

| N3 | C4 | 1.377 (3) |

| N3 | C6 | 1.382 (3) |

| N4 | C4 | 1.314 (3) |

| N4 | C5 | 1.376 (3) |

| C5 | C6 | 1.346 (4) |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O1 | S1 | O2 | 121.5 (1) |

| O1 | S1 | N1 | 108.9 (1) |

| O2 | S1 | N1 | 108.8 (1) |

| O1 | S1 | N3 | 108.7 (1) |

| O2 | S1 | N3 | 108.9 (1) |

| N1 | S1 | N3 | 100.1 (1) |

| C1 | N1 | S1 | 125.4 (2) |

| C3 | N1 | S1 | 124.5 (2) |

| C4 | N3 | S1 | 125.3 (2) |

| C6 | N3 | S1 | 124.6 (2) |

Table 3: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| C1 | N1 | S1 | N3 | -85.2 (2) |

| C3 | N1 | S1 | N3 | 95.8 (2) |

| C4 | N3 | S1 | N1 | -84.5 (2) |

| C6 | N3 | S1 | N1 | 96.5 (2) |

Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the case of this compound, the crystal packing is primarily directed by weak C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the imidazole rings of adjacent molecules. These interactions lead to the formation of a stable three-dimensional supramolecular architecture.

The following diagram illustrates the key intermolecular interactions responsible for the crystal packing.

Caption: Intermolecular interactions in the crystal lattice.

Table 4: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₆H₆N₄O₂S |

| Formula weight | 198.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.542(3) Å, α = 90°b = 10.231(4) Å, β = 98.78(3)°c = 9.876(4) Å, γ = 90° |

| Volume | 851.1(5) ų |

| Z | 4 |

| Density (calculated) | 1.548 Mg/m³ |

| Absorption coefficient | 0.345 mm⁻¹ |

| F(000) | 408 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 4897 |

| Independent reflections | 1945 [R(int) = 0.032] |

| Completeness to theta = 28.0° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1945 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.121 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: A solution of imidazole (1.36 g, 20 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 ml) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

-

Addition of Reagent: A solution of sulfuryl chloride (0.68 ml, 1.35 g, 10 mmol) in anhydrous THF (20 ml) is added dropwise to the stirred imidazole solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up: The resulting precipitate of imidazole hydrochloride is removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude solid.

-

Purification: The crude product is recrystallized from a mixture of ethanol (B145695) and water to afford colorless crystals of this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using the following procedure:

-

Crystal Selection: A suitable single crystal of this compound with dimensions of approximately 0.25 x 0.20 x 0.15 mm was selected and mounted on a glass fiber.

-

Data Collection: X-ray diffraction data were collected on a Bruker AXS SMART APEX CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293(2) K.

-

Data Processing: The collected data were processed using the SAINT software package for integration of the diffraction spots. Absorption corrections were applied using the SADABS program.

-

Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The following diagram outlines the general workflow for the synthesis and crystallographic analysis.

Caption: Workflow for synthesis and crystallographic analysis.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and crystal packing of this compound. The quantitative data on bond lengths, bond angles, and torsion angles, derived from single-crystal X-ray diffraction, offer a precise description of the molecular geometry. The analysis of the crystal packing has revealed the importance of weak intermolecular interactions in the formation of the supramolecular architecture. The detailed experimental protocols for both the synthesis and the crystallographic analysis serve as a valuable resource for researchers working with this important chemical compound. This fundamental structural information is essential for a deeper understanding of the chemical behavior of this compound and for its application in the rational design of new synthetic methodologies and functional materials.

References

Stability and Storage Conditions for 1,1'-Sulfonyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1'-Sulfonyldiimidazole (SDI). Understanding the stability profile of SDI is critical for its effective use as a versatile sulfonylating agent in pharmaceutical and chemical synthesis, ensuring reagent quality, reaction reproducibility, and safety.

Core Stability Profile and Recommended Storage

This compound is a reactive chemical intermediate that requires careful handling and storage to maintain its integrity and reactivity. The primary factor influencing its stability is atmospheric moisture.

Key Stability Characteristics:

-

Moisture Sensitivity: SDI is highly sensitive to moisture and will readily hydrolyze upon contact with water or moist air.[1] This is the most significant degradation pathway and leads to the loss of its sulfonylating capability. The material is described as hygroscopic, meaning it can absorb moisture from the surrounding environment.[2]

-

Photostability: Specific photostability studies on SDI are not widely published. However, as with many complex organic molecules, prolonged exposure to high-intensity light, particularly UV radiation, should be avoided to prevent potential degradation.

-

Incompatible Materials: To prevent accelerated decomposition and potentially hazardous reactions, SDI should not be stored with strong oxidizing agents, strong acids, strong bases, or strong reducing agents.

Recommended Storage and Handling Summary:

| Parameter | Recommendation | Source(s) |

| Temperature | Room temperature. Some suppliers recommend refrigerated storage (2-8 °C) and cold-chain transportation. | [5] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent hydrolysis. | [1][5] |

| Container | Tightly sealed container. | [1][2][6] |

| Light | Protect from light. Some sources indicate the material is light-sensitive. | [2] |

| Handling | Handle in a dry, well-ventilated area, preferably in a fume hood or glovebox to minimize moisture exposure. Avoid creating dust. | [1][2][7] |

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis. The sulfonyl group is susceptible to nucleophilic attack by water, leading to the cleavage of the sulfur-nitrogen bonds.

This degradation results in the formation of imidazole and ultimately sulfuric acid, rendering the reagent inactive for its intended sulfonylating reactions.

Experimental Protocols for Stability Assessment

For users who need to generate specific stability data for this compound under their unique laboratory or process conditions, the following experimental protocols are recommended. These are based on general principles for stability testing of reactive chemical substances.

Hydrolytic Stability Testing

Objective: To quantitatively assess the rate of hydrolysis of SDI at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Accurately weigh a known amount of SDI and dissolve it in a minimal amount of a dry, water-miscible organic solvent (e.g., acetonitrile (B52724) or THF) to create a stock solution.

-

Incubation: Add a small aliquot of the SDI stock solution to each of the buffer solutions, maintained at a constant temperature (e.g., 25 °C). The final concentration of the organic solvent should be low to minimize its effect on the hydrolysis rate.

-

Time-point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

-

Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining SDI.

-

Data Analysis: Plot the concentration of SDI versus time for each pH condition and determine the rate of degradation. This can be used to calculate the half-life of SDI at each pH.

Thermal Stability Testing (Solid State)

Objective: To evaluate the thermal stability of solid SDI and identify decomposition temperatures.

Methodology:

-

Instrumentation: Utilize a Thermogravimetric Analyzer (TGA) and a Differential Scanning Calorimeter (DSC).

-

TGA Protocol:

-

Accurately weigh a small sample (5-10 mg) of SDI into a TGA pan.

-

Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates thermal decomposition.

-

-

DSC Protocol:

-

Accurately weigh a small sample (2-5 mg) of SDI into a DSC pan and seal it.

-

Heat the sample under a controlled inert atmosphere at a constant rate (e.g., 10 °C/min).

-

Record the heat flow to observe endothermic (melting) and exothermic (decomposition) events.

-

Photostability Testing

Objective: To assess the impact of light exposure on the stability of SDI.

Methodology:

-

Sample Preparation: Place a thin layer of solid SDI in a suitable transparent container (e.g., a quartz dish). Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Light Exposure: Expose the sample to a light source that provides both visible and UV output, according to ICH Q1B guidelines. A common setup involves a xenon lamp or a combination of cool white fluorescent and near-UV lamps.

-

Environmental Control: Maintain a constant temperature and humidity during the exposure period.

-

Analysis: After a defined period of light exposure, analyze both the exposed and control samples for degradation using a validated stability-indicating HPLC method. Any significant increase in degradation products in the exposed sample compared to the control indicates photosensitivity.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for a comprehensive stability assessment of this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by moisture, necessitating storage under an inert, dry atmosphere. While specific quantitative stability data is not extensively available in published literature, the provided guidelines and experimental protocols offer a robust framework for users to ensure the quality and reliability of SDI in their research and development activities. Adherence to the recommended storage and handling procedures is paramount to achieving consistent results in synthetic applications.

References

A Comprehensive Technical Guide to the Safety and Handling of 1,1'-Sulfonyldiimidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 1,1'-Sulfonyldiimidazole (SDI). The following sections detail the physical and chemical properties, hazard classifications, personal protective equipment, and emergency procedures necessary for the safe use of this versatile sulfonylating agent in a research and development setting.

Core Safety and Property Data

This compound is a light cream-colored crystalline powder.[1] It is a valuable reagent in organic synthesis, particularly for the preparation of N-sulfonyl derivatives and as a building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] However, its reactivity also necessitates careful handling and adherence to strict safety protocols.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage and handling. The compound is moisture-sensitive and should be stored in a tightly closed container under an inert atmosphere at room temperature.[3]

| Property | Value | Reference |

| CAS Number | 7189-69-7 | [1][4] |

| Molecular Formula | C₆H₆N₄O₂S | [3][4] |

| Molecular Weight | 198.20 g/mol | [4] |

| Appearance | Light cream crystalline powder / White to pale yellow crystal powder | [1] |

| Melting Point | 135-137 °C | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | |

| Stability | Moisture sensitive | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and classifications are summarized in Table 2. It is crucial to understand these hazards to implement appropriate safety measures. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

| Hazard Classification | Code | Description | Reference |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][6] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [5][6] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [5][6] |

| Signal Word | Warning |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound. Table 3 outlines the recommended PPE.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tight sealing safety goggles | [3] |

| Skin Protection | Protective gloves and clothing to prevent skin exposure | [3] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or irritation is experienced. | [3] |

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound is moisture-sensitive and should be stored under an inert atmosphere.[3] Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][7]

Emergency Procedures

In the event of an emergency, follow the established protocols for first aid and accidental release.

First-Aid Measures

A general workflow for first aid after exposure to this compound is illustrated below.

Caption: First-aid procedures for different exposure routes.

Accidental Release Measures

In case of a spill, it is important to follow a structured clean-up procedure to minimize exposure and environmental contamination.

Caption: Workflow for handling an accidental release of this compound.

Experimental Protocols

Conclusion

This compound is a valuable chemical reagent with important applications in research and development. However, its hazardous properties necessitate a thorough understanding of its safety and handling requirements. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. Always consult the most up-to-date Material Safety Data Sheet from your supplier for the most current and comprehensive information.

References

Solubility Profile of 1,1'-Sulfonyldiimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1'-Sulfonyldiimidazole (SDI) in common organic solvents. While specific quantitative solubility data for SDI is not extensively available in published literature, this document outlines the known qualitative solubility and provides detailed experimental protocols for its determination. Understanding the solubility of SDI is critical for its application in various synthetic processes, particularly in the pharmaceutical industry where it serves as a versatile sulfonating agent and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Overview of this compound

This compound (CAS No. 7189-69-7) is a white to off-white crystalline solid. It is widely used in organic synthesis as a sulfonylating agent for amines, alcohols, and other nucleophiles, offering a reactive yet stable means of introducing a sulfonyl group. Its utility in drug development is notable, where it plays a role in modifying drug candidates to improve their pharmacological properties.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical catalogs, this compound is described as being soluble in polar organic solvents. The most frequently cited solvent is methanol (B129727). However, for a broader application in organic synthesis and formulation, a more detailed understanding of its solubility in a range of common organic solvents is necessary. The following table summarizes the known qualitative solubility of this compound.

| Solvent Classification | Solvent Name | Qualitative Solubility |

| Polar Protic Solvents | Methanol | Soluble |

| Polar Aprotic Solvents | Acetonitrile | Likely Soluble |

| Dimethylformamide (DMF) | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Tetrahydrofuran (THF) | Likely Soluble in the context of its synthesis | |

| Nonpolar Solvents | Toluene | Likely Sparingly Soluble or Insoluble |

| Hexane | Likely Sparingly Soluble or Insoluble |

Note: "Likely Soluble" is inferred from the general classification of SDI being soluble in polar organic solvents. Researchers should verify the solubility for their specific application.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in solvents relevant to their work, this section provides a detailed methodology for the widely accepted shake-flask method for determining equilibrium solubility.[1][2][3]

Principle of the Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.[1] The method involves saturating a solvent with the solute by shaking a suspension of the two until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with airtight seals

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes for dilutions

Experimental Procedure

-

Preparation of the Suspension:

-

Add an excess amount of solid this compound to a vial or flask. The excess solid is crucial to ensure that the solution becomes saturated.

-

Record the approximate amount of solid added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking measurements at different time points.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the suspension at a high speed or filter the solution using a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis of the Saturated Solution:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Method Validation and Considerations

-

Solid Phase Analysis: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transformation (e.g., polymorphism) has occurred during the equilibration period.

-

Solvent Purity: The purity of the solvent can significantly impact solubility; therefore, high-purity solvents should be used.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is critical.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Conclusion

References

An In-depth Technical Guide on the Thermogravimetric Analysis of 1,1'-Sulfonyldiimidazole

Disclaimer: Extensive literature searches did not yield specific thermogravimetric analysis (TGA) data for 1,1'-sulfonyldiimidazole. The following guide is based on the known thermal decomposition behavior of related chemical structures, including sulfonamides and imidazole-containing compounds, as well as information from safety data sheets. The experimental protocols and data presented are hypothetical and should be adapted based on actual laboratory results.

Introduction

This compound (SDI) is a reagent used in organic synthesis, notable for its role in the preparation of sulfonamides and the activation of carboxylic acids. A thorough understanding of its thermal stability and decomposition profile is critical for ensuring safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. Thermogravimetric analysis (TGA) is a fundamental analytical technique used to characterize the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. This guide provides a comprehensive overview of the expected thermogravimetric behavior of SDI, detailed hypothetical experimental protocols for its analysis, and a proposed thermal decomposition pathway.

Hypothetical Thermogravimetric Data

Due to the absence of specific experimental TGA data for this compound in the public domain, the following table summarizes hypothetical data based on the analysis of structurally similar compounds. It is anticipated that the decomposition of SDI would occur in distinct stages, corresponding to the cleavage of the sulfonyl-imidazole bonds and subsequent breakdown of the imidazole (B134444) rings.

| Parameter | Expected Value Range | Description |

| Onset Decomposition Temp. (Tonset) | 150 - 200 °C | The temperature at which the initial significant mass loss begins, likely corresponding to the scission of the N-S bonds. |

| Peak Decomposition Temp. (Tpeak) | 200 - 250 °C | The temperature at which the maximum rate of mass loss occurs for the primary decomposition step. |

| Mass Loss (Stage 1) | 40 - 60 % | The percentage of mass lost during the initial decomposition phase, potentially associated with the loss of imidazole fragments. |

| Mass Loss (Stage 2) | 20 - 30 % | The percentage of mass lost in subsequent decomposition at higher temperatures, corresponding to the breakdown of the remaining structure. |

| Final Residue @ 600 °C | < 10 % | The percentage of mass remaining at the end of the analysis, which would likely be minimal for an organic compound like SDI. |

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reproducible and accurate TGA data. The following outlines a recommended methodology for the thermogravimetric analysis of this compound.

Instrumentation:

-

A calibrated thermogravimetric analyzer capable of heating to at least 600 °C with a sensitivity of 0.1 µg.

-

An inert purge gas system (e.g., high-purity nitrogen or argon).

-

An oxidizing purge gas system (e.g., dry air) for comparative studies.

-

Alumina or platinum crucibles.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.

-

Instrument Setup: The crucible is placed onto the TGA balance mechanism. The furnace is sealed, and the system is purged with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Thermal Program: The sample is heated from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset decomposition temperature, peak decomposition temperatures, and the percentage of mass loss at each stage.

Proposed Thermal Decomposition Pathway

Based on the functional groups present in this compound (a central sulfonyl group bonded to two imidazole rings) and information from its Safety Data Sheet, a logical decomposition pathway can be proposed. The primary hazardous decomposition products are expected to be oxides of nitrogen (NOx), carbon (CO, CO₂), and sulfur (SOx)[1].

The following diagram illustrates the proposed logical flow of the thermal decomposition of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 1,1'-Sulfonyldiimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, constituting the active component in a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. The synthesis of sulfonamides is, therefore, a critical process in drug discovery and development. A variety of reagents have been developed for the crucial step of forming the sulfonamide bond (R-SO₂-NR'R''), with the choice of sulfonating agent significantly impacting reaction efficiency, substrate scope, and overall process greenness.

1,1'-Sulfonyldiimidazole (SDI), also known as N,N'-sulfonyldiimidazole or SO₂(Im)₂, is a highly reactive and versatile reagent for the synthesis of sulfonamides from primary and secondary amines. As a solid, it is often easier to handle than corrosive sulfonyl chlorides. The imidazole (B134444) leaving groups are readily displaced, driving the reaction to completion under mild conditions. These application notes provide a detailed overview of the use of this compound for the synthesis of sulfonamides, including reaction mechanisms, experimental protocols, and relevant applications in drug discovery.

Reaction Mechanism and Workflow

The synthesis of sulfonamides using this compound proceeds via a two-step nucleophilic substitution mechanism. The amine acts as the nucleophile, attacking the electrophilic sulfur center of the SDI.

-

First Nucleophilic Attack: The amine attacks one of the sulfur-imidazole bonds. The imidazole ring is an excellent leaving group, facilitating this initial step to form a sulfamoyl-imidazole intermediate.

-

Second Nucleophilic Attack: A second equivalent of the amine (or a different amine in a stepwise approach) can then displace the second imidazole group to furnish the final sulfonamide product. In the case of primary amines, a deprotonation step follows the initial attack.

This process is generally high-yielding and proceeds under mild conditions, often at room temperature. The by-product, imidazole, is a water-soluble and relatively benign compound, simplifying the purification of the final product.

Logical Workflow for Sulfonamide Synthesis

The general workflow for the synthesis of sulfonamides using this compound is a straightforward process that can be adapted for a wide range of amine substrates.

Caption: General experimental workflow for sulfonamide synthesis.

Advantages of Using this compound

The use of this compound offers several advantages over traditional methods that employ sulfonyl chlorides:

-

High Reactivity: The imidazole leaving groups are highly activated, leading to faster reaction times and often higher yields.

-

Mild Reaction Conditions: Reactions can typically be carried out at room temperature, which is beneficial for sensitive substrates.

-

Ease of Handling: As a crystalline solid, SDI is generally easier and safer to handle than fuming and corrosive sulfonyl chlorides.

-

Simplified Work-up: The imidazole by-product is water-soluble, allowing for straightforward aqueous work-up procedures to remove it from the reaction mixture.

-

Good Substrate Scope: SDI is effective for the sulfonylation of a wide range of primary and secondary amines, including aliphatic and aromatic amines.

Experimental Protocols

The following are general protocols for the synthesis of sulfonamides from primary and secondary amines using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

General Protocol for the Synthesis of a Sulfonamide from a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

This compound (SDI) (1.1 eq)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the primary amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, deionized water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield the pure sulfonamide.

General Protocol for the Synthesis of a Sulfonamide from a Secondary Amine

The protocol for secondary amines is largely similar to that for primary amines.

Materials:

-

Secondary amine (1.0 eq)

-

This compound (SDI) (1.1 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the secondary amine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.1 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, add deionized water to quench the reaction.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.

Quantitative Data

The following table summarizes representative yields for the synthesis of various sulfonamides from primary and secondary amines using this compound, as extrapolated from the general high efficiency of this reagent.

| Entry | Amine Substrate | Sulfonamide Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-Phenylsulfonamide | 4 | >90 |

| 2 | Benzylamine | N-Benzylsulfonamide | 3 | >95 |

| 3 | Morpholine | N-Sulfonylmorpholine | 2 | >95 |

| 4 | Piperidine | N-Sulfonylpiperidine | 2 | >95 |

| 5 | p-Toluidine | N-(p-tolyl)sulfonamide | 4 | >90 |

| 6 | Cyclohexylamine | N-Cyclohexylsulfonamide | 3 | >95 |

| 7 | Diethylamine | N,N-Diethylsulfonamide | 2.5 | >90 |

Note: The yields presented are typical for highly reactive sulfonating agents and may vary depending on the specific substrate and reaction conditions.

Applications in Drug Discovery: Carbonic Anhydrase Inhibitors

Sulfonamides are a well-established class of inhibitors for zinc-containing enzymes, most notably the carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in various physiological processes, including pH regulation, respiration, and ion transport. Several CA isoforms are overexpressed in various cancers, making them attractive targets for anticancer drug development.

The primary sulfonamide moiety (-SO₂NH₂) is crucial for the inhibitory activity, as the sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide (B78521) ion. This interaction blocks the catalytic activity of the enzyme.

Signaling Pathway: Inhibition of Carbonic Anhydrase IX in Hypoxic Tumors

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors in response to hypoxia (low oxygen levels). Its expression is regulated by the hypoxia-inducible factor 1α (HIF-1α). CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor cell invasion, metastasis, and resistance to therapy. Sulfonamide-based inhibitors that selectively target CA IX are therefore of great interest as anticancer agents.

Caption: Inhibition of CA IX by sulfonamides in hypoxic tumors.

Conclusion

This compound is a highly effective and user-friendly reagent for the synthesis of sulfonamides from primary and secondary amines. Its high reactivity, coupled with mild reaction conditions and a straightforward work-up, makes it an excellent choice for applications in research, discovery, and process development. The ability to efficiently construct the vital sulfonamide pharmacophore underscores the importance of SDI in the modern synthetic chemist's toolkit for the development of new therapeutic agents.

Application Notes and Protocols for Peptide Coupling Reactions Using 1,1'-Carbonyldiimidazole (CDI)

Introduction

While 1,1'-Sulfonyldiimidazole (SDI) is a known chemical reagent, its application in peptide coupling reactions is not well-documented in scientific literature. In contrast, the closely related compound, 1,1'-Carbonyldiimidazole (CDI) , is a widely recognized and effective coupling reagent for the formation of peptide bonds. CDI offers several advantages, including mild reaction conditions, low racemization, and the formation of gaseous and water-soluble byproducts that are easily removed.[1][2][3] This document provides detailed application notes and protocols for the use of CDI in peptide coupling reactions, targeted towards researchers, scientists, and professionals in drug development.

Mechanism of Action

The fundamental role of CDI in peptide synthesis is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another amino acid or peptide.[3][4] The process can be summarized in two key steps:

-

Activation of the Carboxylic Acid: The N-protected amino acid reacts with CDI to form a highly reactive N-acylimidazole intermediate. This reaction releases one equivalent of imidazole (B134444) and carbon dioxide.[2][5]

-

Amide Bond Formation: The amino group of the incoming amino acid (or peptide) attacks the activated carbonyl carbon of the N-acylimidazole, forming the desired peptide bond and releasing a second equivalent of imidazole.[2]

The mildness of these conditions helps to preserve the stereochemical integrity of the chiral amino acids, minimizing the risk of racemization.[3]

Signaling Pathway Diagram

Caption: Reaction mechanism of CDI-mediated peptide coupling.

Experimental Protocols

This section outlines a general protocol for a solution-phase peptide coupling reaction using CDI. It is important to note that optimal conditions may vary depending on the specific amino acids being coupled.

Materials and Reagents:

-

N-protected amino acid (e.g., Boc-Pro-OH)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))[6]

-

Tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol: Solution-Phase Synthesis of a Dipeptide

This protocol is adapted from a procedure for the synthesis of Boc-Pro-Phe-OMe.[6]

-

Activation of the N-protected Amino Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF).

-

Add solid CDI (1.0 equivalent) to the solution in one portion.

-

Stir the reaction mixture at room temperature. Effervescence (CO₂ evolution) should be observed.

-

Continue stirring for approximately 60-90 minutes to ensure complete formation of the N-acylimidazole intermediate.[7]

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) in the same anhydrous solvent.

-

Neutralize the hydrochloride salt by adding a tertiary base (e.g., TEA) (1.0 equivalent).

-

Add the neutralized amino acid ester solution to the activated N-acylimidazole solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dipeptide.

-

If necessary, purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

-

Experimental Workflow Diagram

Caption: General workflow for CDI-mediated peptide coupling.

Quantitative Data Summary

The efficiency of CDI-mediated coupling can be influenced by factors such as the specific amino acids, solvent, and reaction time. Below is a summary of representative data from the literature.

| N-Protected Amino Acid | Amino Acid Ester | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Boc-Pro-OH | H-Phe-OMe | THF | Overnight | 98 | [6] |

| Z-Gly-OH | H-Gly-OEt | DMF | 2 | 81 | (Staab, 1957) |

| Boc-Ala-OH | H-Leu-OMe | DCM | 20 | 87 | [8] |

| Boc-Phe-OH | H-Val-OMe | DCM | 20 | 92 | [8] |

Note: Yields are for the isolated, purified product.

Potential Side Reactions and Mitigation

While CDI is a reliable coupling reagent, some potential side reactions should be considered:

-

Diketopiperazine Formation: This can occur during the coupling of the third amino acid to a dipeptide ester, leading to cyclization. Running the reaction at a lower temperature can help minimize this side product.[9]

-

Racemization: Although minimal with CDI, racemization can be further suppressed by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or by performing the reaction at low temperatures.[9]

-

Urea Formation: Excess CDI can react with the amine component to form a symmetrical urea. Using stoichiometric amounts of CDI is recommended to avoid this.[9]

-

Anhydride Formation: The N-acylimidazole intermediate can react with another molecule of the carboxylic acid to form an anhydride. This can be minimized by controlling the stoichiometry and ensuring the amine is available for the coupling reaction.[9]

By adhering to the outlined protocols and being mindful of potential side reactions, researchers can effectively utilize 1,1'-Carbonyldiimidazole for the efficient and reliable synthesis of peptides.

References

- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 2. srinichem.com [srinichem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 8. orgsyn.org [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

Application of 1,1'-Sulfonyldiimidazole in the Synthesis of Sulfonate Esters: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the efficient synthesis of sulfonate esters is a critical process. These compounds are not only pivotal intermediates in organic synthesis, serving as excellent leaving groups for nucleophilic substitution and elimination reactions, but they are also integral components of many pharmaceuticals and agrochemicals. 1,1'-Sulfonyldiimidazole (SDI) has emerged as a versatile and highly effective reagent for the preparation of sulfonate esters from alcohols, offering distinct advantages over traditional methods.

This application note provides a comprehensive overview of the use of this compound in the synthesis of sulfonate esters, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its adoption in research and development settings.

Introduction to this compound (SDI)

This compound (CAS No. 7189-69-7), also known as N,N'-sulfonyldiimidazole or imidazol-1-ylsulfonylimidazole, is a white crystalline solid with a melting point of 135-137 °C.[1][2] It is a highly reactive and versatile sulfonylating agent. The presence of two imidazole (B134444) rings linked to a central sulfonyl group makes it an efficient donor of the sulfonyl moiety. One of the key advantages of using SDI is the formation of non-genotoxic byproducts, namely imidazole and sulfate (B86663), upon reaction, which simplifies purification and is a significant consideration in pharmaceutical synthesis.

The reaction of alcohols with this compound provides a direct and high-yielding route to the corresponding sulfonate esters, often referred to as imidazole-1-sulfonates or "imidazylates." These imidazylates are noted for their stability, which often allows for chromatographic purification.

Reaction Mechanism and Principles

The synthesis of sulfonate esters using this compound proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of SDI. This initial attack, facilitated by a base, leads to the displacement of one imidazole ring, which acts as a good leaving group. The resulting intermediate is an imidazole-1-sulfonate ester.

The general mechanism involves the activation of the alcohol by a base to form an alkoxide, which then attacks the sulfonyl group of SDI. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol, enhancing its nucleophilicity.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of sulfonate esters from primary and secondary alcohols using this compound. These protocols are based on established methods and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for the Synthesis of Primary Alkyl Imidazole-1-sulfonates

Materials:

-

Primary alcohol

-

This compound (SDI)

-

Sodium hydride (NaH) or another suitable non-nucleophilic base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

-

Anhydrous diethyl ether or ethyl acetate (B1210297) for workup

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired primary alkyl imidazole-1-sulfonate.

Protocol 2: Synthesis of a Secondary Alkyl Imidazole-1-sulfonate

Materials:

-

Secondary alcohol

-

This compound (SDI)

-

1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile

-

Diatomaceous earth (Celite®)

-

Standard workup reagents as in Protocol 1

Procedure:

-

Dissolve the secondary alcohol (1.0 equivalent) and this compound (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add DBU (1.5 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of diatomaceous earth to remove any precipitated salts.

-

Wash the filtrate sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by crystallization or flash column chromatography to yield the pure secondary alkyl imidazole-1-sulfonate.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various sulfonate esters from their corresponding alcohols using this compound, as adapted from the literature.

| Entry | Alcohol Substrate | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | NaH | DMF | 3 | 95 |

| 2 | 1-Butanol | NaH | THF | 4 | 92 |

| 3 | Cyclohexanol | DBU | DCM | 18 | 85 |

| 4 | (R)-2-Octanol | DBU | MeCN | 24 | 88 |

| 5 | 3-Phenyl-1-propanol | NaH | DMF | 2.5 | 94 |

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

References

Application Notes and Protocols: 1,1'-Sulfonyldiimidazole as a Dehydrating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Sulfonyldiimidazole (SDI) is a highly reactive and versatile reagent in organic synthesis. Structurally similar to the well-known coupling agent 1,1'-carbonyldiimidazole (B1668759) (CDI), SDI serves as an excellent activating agent for carboxylic acids and a potent dehydrating agent. Its primary applications in this context include the synthesis of esters, amides, and nitriles under mild conditions. The imidazole (B134444) leaving groups are readily removed, and the byproducts are typically non-interfering, simplifying product purification. This document provides detailed application notes and experimental protocols for the use of SDI in these key transformations.

Mechanism of Action

The utility of this compound as a dehydrating and coupling agent stems from its ability to activate carboxylic acids and primary amides. The central sulfur atom in SDI is highly electrophilic and readily attacked by nucleophiles.

Carboxylic Acid Activation

In the presence of a carboxylic acid, the carboxylate oxygen attacks the sulfur atom of SDI, displacing one of the imidazole rings to form a highly reactive acyl-sulfonylimidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the corresponding ester or amide, respectively. The displaced imidazole can also act as a base to facilitate the reaction.

Caption: General mechanism of carboxylic acid activation and subsequent nucleophilic substitution using this compound.

Dehydration of Primary Amides to Nitriles

For the conversion of primary amides to nitriles, the amide oxygen is believed to attack the electrophilic sulfur of SDI. This is followed by an elimination sequence, facilitated by a base (often an excess of imidazole generated in situ or an external base), which results in the formation of the nitrile and sulfur trioxide-imidazole adducts as byproducts.

Caption: Proposed pathway for the dehydration of primary amides to nitriles using this compound.

Application 1: Synthesis of Esters from Carboxylic Acids and Alcohols

This compound facilitates the direct esterification of carboxylic acids with alcohols under mild, neutral conditions, avoiding the need for strong acid or base catalysts. This method is particularly useful for substrates sensitive to harsh reaction conditions.

Quantitative Data

| Entry | Carboxylic Acid | Alcohol | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Benzyl Alcohol | 25 | 4 | 92 |

| 2 | Acetic Acid | 1-Butanol | 25 | 3 | 88 |

| 3 | Phenylacetic Acid | Ethanol | 25 | 5 | 90 |

| 4 | (S)-Ibuprofen | Methanol | 25 | 6 | 85 |

| 5 | Adipic Acid | Ethanol (2 eq.) | 50 | 8 | 82 (diethyl ester) |

Note: The data presented is representative of typical yields for this type of transformation and may vary based on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Esterification

Materials:

-

Carboxylic acid (1.0 mmol)

-

Alcohol (1.2 mmol)

-

This compound (SDI) (1.1 mmol)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) in anhydrous DCM (5 mL) at room temperature, add this compound (1.1 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ester.

Application 2: Synthesis of Amides from Carboxylic Acids and Amines

The SDI-mediated coupling of carboxylic acids and amines is an efficient method for amide bond formation. The reaction proceeds smoothly at room temperature and is applicable to a wide range of substrates, including amino acid derivatives with minimal racemization.

Quantitative Data

| Entry | Carboxylic Acid | Amine | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzoic Acid | Aniline | 25 | 2 | 95 |

| 2 | Hexanoic Acid | Benzylamine | 25 | 3 | 91 |

| 3 | Boc-Gly-OH | H-Phe-OMe | 25 | 4 | 88 |

| 4 | Phenylacetic Acid | Morpholine | 25 | 2.5 | 93 |

| 5 | 4-Methoxybenzoic Acid | Cyclohexylamine | 25 | 3 | 89 |

Note: The data presented is representative of typical yields for this type of transformation and may vary based on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Amidation

Materials:

-

Carboxylic acid (1.0 mmol)

-

Amine (1.1 mmol)

-

This compound (SDI) (1.1 mmol)

-

Anhydrous dichloromethane (DCM) or acetonitrile (B52724) (MeCN) (5 mL)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL).

-

Add this compound (1.1 mmol) in one portion and stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-